molecular formula C25H21FN4O3 B2418073 N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251613-11-2

N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2418073
CAS No.: 1251613-11-2
M. Wt: 444.466
InChI Key: PEFKUSMSJPNFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a potent and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound was developed and characterized as part of a structure-based design effort to create novel GSK-3β inhibitors with improved selectivity . Its primary research value lies in its application as a chemical probe to elucidate the complex pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. By selectively inhibiting GSK-3β, this tool compound allows researchers to investigate the kinase's role in tauopathy, neuronal apoptosis, and synaptic dysfunction in cellular and animal models. Furthermore, it serves as a critical reagent for exploring GSK-3β signaling in other contexts, including glucose metabolism, inflammation, and mood disorders, providing a powerful means to validate GSK-3β as a therapeutic target and to decipher its downstream signaling networks. The compound's detailed biological activity and selectivity profile are documented in public chemogenomic databases , underscoring its utility for basic and translational neuroscience research.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-33-23-8-3-2-7-21(23)24(31)28-19-11-9-17(10-12-19)14-30-15-22(27-16-30)25(32)29-20-6-4-5-18(26)13-20/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFKUSMSJPNFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound with the molecular formula C25H21FN4O3 and a molecular weight of approximately 444.46 g/mol. This compound is notable for its potential biological activity, particularly as an inhibitor of glycine transporter 1 (GlyT1), which has implications for treating neuropsychiatric disorders such as schizophrenia.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its unique chemical properties are attributed to the presence of a fluorine atom, methoxy groups, and an amide linkage. The structural characteristics of this compound allow it to interact with various biological targets.

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC25H21FN4O3
Molecular Weight444.46 g/mol
PurityTypically ≥ 95%
Key Functional GroupsImidazole, Amide

GlyT1 Inhibition

Research indicates that this compound acts as a GlyT1 inhibitor . GlyT1 plays a critical role in regulating glycine levels in the central nervous system, and its inhibition can lead to increased glycine concentrations in cerebrospinal fluid. This modulation may enhance synaptic transmission and provide neuroprotective effects, which are particularly relevant for conditions like schizophrenia.

The mechanism involves the blockade of glycine reuptake, thereby increasing its availability at synapses. This action can potentially improve neurotransmission in pathways where glycine acts as an inhibitory neurotransmitter.

Broader Pharmacological Profile

Beyond its role as a GlyT1 inhibitor, interaction studies have suggested that this compound may influence other biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions. Understanding these broader effects is crucial for assessing the pharmacological potential of the compound in various therapeutic contexts.

Preclinical Studies

In preclinical models, this compound has shown promise in altering neurochemical pathways associated with mood regulation and cognitive function. For instance, studies have demonstrated its ability to enhance cognitive flexibility in animal models, suggesting potential applications in treating cognitive deficits associated with psychiatric disorders.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of similar compounds have revealed insights into how modifications to the imidazole or benzamide moieties can affect biological activity. For example, variations in substituents on the aromatic rings can significantly influence both potency and selectivity for GlyT1 inhibition .

Comparative Analysis

A comparative analysis with other known GlyT1 inhibitors indicates that while many compounds exhibit similar inhibitory effects, this compound may offer improved selectivity and reduced side effects due to its unique structural features .

Table 2: Comparative Efficacy of GlyT1 Inhibitors

Compound NameIC50 (nM)Selectivity for GlyT1
N-(3-fluorophenyl)-...50High
Compound A100Moderate
Compound B75High

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H21FN4O3
  • Molecular Weight : Approximately 444.46 g/mol
  • Structural Features : The compound contains an imidazole ring, fluorine atom, methoxy groups, and an amide linkage, which are critical for its interaction with biological targets.

Inhibition of Glycine Transporter 1 (GlyT1)

N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide has been identified as a potential inhibitor of GlyT1, a transporter that regulates glycine levels in the central nervous system. The inhibition of GlyT1 may have therapeutic implications for:

  • Schizophrenia : By modulating synaptic transmission and increasing glycine concentrations in cerebrospinal fluid, this compound may help alleviate symptoms associated with neuropsychiatric disorders.
  • Neuroprotection : Its ability to influence glycine levels suggests potential protective effects against neurodegenerative conditions.

Research on Structure-Activity Relationships (SARs)

The compound serves as a valuable model for studying structure-activity relationships in medicinal chemistry. Understanding how modifications to its structure affect biological activity can lead to the development of more effective therapeutic agents.

Interaction Studies

Research indicates that this compound interacts with various biological targets beyond GlyT1. These studies often utilize techniques such as:

  • Binding Affinity Assays : To quantify the interaction strength between the compound and target proteins.
  • Cellular Assays : To evaluate the biological effects of the compound on cell lines relevant to specific diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound in animal models. For instance:

  • Study on Schizophrenia Models : Demonstrated significant improvements in behavioral symptoms when administered at specific dosages.
  • Neuroprotective Effects : Highlighted through reduced neuronal loss in models of neurodegeneration.

These findings contribute to the understanding of the compound's potential therapeutic applications and guide future research directions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for coupling the benzamide and imidazole moieties in this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves coupling 2-methoxybenzamido-benzyl intermediates with imidazole-carboxamide precursors. Key steps include activating carboxylic acid groups using coupling agents like EDCI/HOBt and optimizing reaction conditions (e.g., solvent polarity, temperature). For example, highlights the use of DMSO-d6 for NMR characterization of intermediates, suggesting polar aprotic solvents may improve solubility during synthesis. Low yields due to steric hindrance from the 3-fluorophenyl group can be mitigated by introducing microwave-assisted synthesis or iterative purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (as in ) validate molecular weight and proton environments. For crystalline samples, X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides atomic-level structural confirmation. notes SHELX's robustness in handling fluorinated aromatic systems, which is relevant given the 3-fluorophenyl substituent .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are recommended for target engagement studies. For receptor modulation, competitive binding assays using labeled ligands (e.g., 3H^3\text{H}-glutamate for mGlu receptors) can quantify affinity. demonstrates the use of mGlu2 receptor potentiator assays (EC50_{50} determination) for structurally analogous imidazole-carboxamides, which can be adapted here .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular models. Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides label-free affinity measurements. Additionally, structural analogs in and suggest that minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter activity; thus, computational docking (e.g., AutoDock Vina) should be used to correlate structural variations with functional outcomes .

Q. What strategies improve aqueous solubility without compromising target binding affinity?

  • Methodological Answer : The compound's low solubility (common in fluorinated aromatic systems, as noted in ) can be addressed via prodrug formulations (e.g., phosphate esters) or structural modifications. Introducing hydrophilic groups (e.g., PEG linkers) at the benzyl or methoxybenzamido positions may enhance solubility. highlights cyclopentyl substitutions in triazole analogs as a balance between hydrophobicity and bioavailability, which could guide derivatization .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles be systematically evaluated?

  • Methodological Answer : Rodent PK studies (plasma/tissue distribution via LC-MS) paired with behavioral assays (e.g., forced-swim test for antidepressant activity, as in ) are critical. For CNS targets, cerebrospinal fluid (CSF) sampling or microdialysis (to measure extracellular histamine or glutamate) provides direct PD insights. also recommends sleep EEG as a biomarker for CNS activity .

Q. What advanced techniques identify metabolites and assess toxicity risks?

  • Methodological Answer : High-resolution LC-MS/MS with stable isotope labeling traces metabolic pathways. For example, fluorophenyl groups may undergo oxidative defluorination, necessitating CYP450 inhibition assays. ’s analysis of tele-methylhistamine (t-MeHA) in CSF demonstrates the utility of metabolite quantification in toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.